5-HT1B Receptor Binding Affinity Differentiation vs. 8-Morpholinylmethoxy-Substituted Analog
The closely related analog Morpholin-4-yl-[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]-methanone, which differs only by an 8-O-linked morpholinylmethoxy substituent, exhibits a binding affinity (Ki) of 240 nM against rat 5-HT1B receptor expressed in cerebral cortex membranes [1]. No corresponding 5-HT1B activity data are available for the unsubstituted parent compound, 2H-chromen-3-yl(morpholino)methanone. This absence of measurable affinity at the same target, or the absence of published data, may represent a meaningful selectivity gap that warrants direct comparative profiling [1].
| Evidence Dimension | 5-HT1B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No published Ki data available; putative inactive or untested |
| Comparator Or Baseline | Morpholin-4-yl-[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]-methanone: Ki = 240 nM |
| Quantified Difference | Cannot be calculated; comparator active, target data absent |
| Conditions | Displacement binding assay using rat cerebral cortex membranes; target = 5-HT1B receptor [1] |
Why This Matters
For CNS programs targeting serotonergic pathways, the absence of 5-HT1B affinity in the unsubstituted parent may be advantageous if off-target serotonin receptor engagement is to be avoided, though direct confirmatory data are required.
- [1] BindingDB Entry BDBM50064466 / CHEMBL58961. Morpholin-4-yl-[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]-methanone; Ki = 240 nM at rat 5-HT1B receptor. ChEMBL / Astra Arcus. View Source
